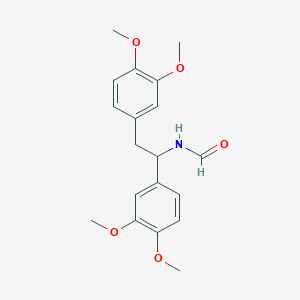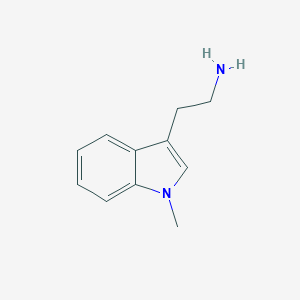
Cinnamylidencyanothioacetamide
Vue d'ensemble
Description
“Cinnamylidencyanothioacetamide” is a chemical compound with the molecular formula C12H10N2S . It has an average mass of 214.286 Da and a monoisotopic mass of 214.056473 Da . It is used as a biochemical for proteomics research .
Molecular Structure Analysis
“this compound” has a complex molecular structure. It has 2 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The polar surface area is 82 Ų and the molar refractivity is 66.7±0.3 cm³ .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 407.9±55.0 °C at 760 mmHg, and a flash point of 200.5±31.5 °C . It has a molar volume of 175.4±3.0 cm³ .
Applications De Recherche Scientifique
Antimycobacterial Activity
Cinnamylidencyanothioacetamide has shown promise in antimycobacterial activity, particularly against Mycobacterium tuberculosis. This compound has been identified as the main bioactive component responsible for inhibiting mycobacterial growth and demonstrating bactericidal effects. Its antimycobacterial activity was comparable to that of ethambutol, a first-line anti-TB antibiotic. Additionally, the selectivity index determined using cell culture studies in vitro indicated a high biological potential of this compound. The activated cell membrane stress sensing and envelope preserving systems in M. tuberculosis cells exposed to cinnamaldehyde suggest a possible mechanism of action (Sawicki et al., 2018) (Sawicki et al., 2018).
Propriétés
IUPAC Name |
2-cyano-5-phenylpenta-2,4-dienethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c13-9-11(12(14)15)8-4-7-10-5-2-1-3-6-10/h1-8H,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQNTRNDIHSZDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350361 | |
| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91974-48-0 | |
| Record name | 2-cyano-5-phenylpenta-2,4-dienethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Cinnamylidencyanothioacetamide synthesized, and what is its main application in the described research?
A1: this compound is synthesized by reacting cinnamaldehyde with cyanothioacetamide []. This compound is not the final product but serves as a crucial intermediate. It undergoes further cyclization reactions with specific ketones to produce various 3-cyano-5,6-polymethylene-4-styryl-2(1H)-pyridinethione derivatives []. These derivatives are the primary focus of the study.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(2,4-dichlorobenzyl)-3',3'-dimethyl-3H-naphtho[2,1-b][1,4]oxazine-3-spiro-2'-indoline](/img/structure/B376805.png)
![N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]-3-(trifluoromethyl)aniline](/img/structure/B376808.png)

![4-[(2-Amino-4-methylphenyl)imino]-2,6-ditert-butyl-2,5-cyclohexadien-1-one](/img/structure/B376813.png)


![2,6-Ditert-butyl-4-[(2,5-dimethylphenyl)imino]-2,5-cyclohexadien-1-one](/img/structure/B376817.png)
![N-{(3,5-ditert-butyl-4-hydroxyphenyl)[(4-methylphenyl)imino]methyl}-N-(4-methylphenyl)benzamide](/img/structure/B376819.png)
![1,2-Bis[1-(1-naphthyl)ethylidene]hydrazine](/img/structure/B376821.png)
![5-[(4-Hydroxy-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B376822.png)

![(4Z)-5-oxo-4-[(phenylamino)methylidene]-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B376827.png)

![3-[Hydroxy-(3-nitro-phenyl)-methyl]-2,2,6,6-tetramethyl-piperidin-4-one](/img/structure/B376834.png)